Drevogenin I

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

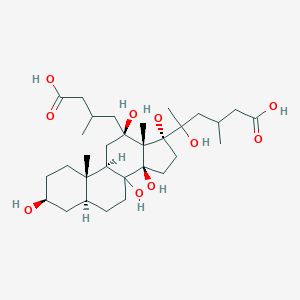

Drevogenin I, also known as this compound, is a useful research compound. Its molecular formula is C31H52O10 and its molecular weight is 584.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Pregnanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Alkaline Hydrolysis

Drevogenin I undergoes alkaline hydrolysis under varying conditions, leading to selective deacylation:

-

Full Hydrolysis : Treatment with 5% methanolic potassium hydroxide cleaves both isovaleryl groups, yielding deacyldrevogenin Ia (3β,8β,14β,17β-tetrahydroxy-5α-pregnane) and isovaleric acid. The liberated acid is esterified to methyl isovalerate for confirmation via gas-liquid chromatography (GLC) and NMR .

-

Partial Hydrolysis : Using 8% potassium carbonate in methanol-water selectively removes the 12β-O-isovaleryl group, producing 12β-hydroxy-20-O-isovalerylpregnane .

Table 1: Hydrolysis Products of this compound

| Reaction Conditions | Reagents | Major Products |

|---|---|---|

| 5% KOH in MeOH | Methanol, KOH | Deacyldrevogenin Ia + isovaleric acid |

| 8% K₂CO₃ in MeOH-H₂O | K₂CO₃ | 12β-hydroxy-20-O-isovalerylpregnane |

Structural Elucidation via Chemical Conversions

To confirm its structure, this compound was subjected to sequential reactions:

-

Acetylation : Protects hydroxyl groups for stability during subsequent steps .

-

Hydrogenation : Reduces double bonds, confirmed via IR loss of C=C stretching .

-

Haloform Reaction : Cleaves acetylated intermediates to isolate key fragments .

-

Alkaline Hydrolysis : Final step to yield 3β,11α,12β-trihydroxy-5α-etianic acid , which was compared to a synthetic standard for structural validation .

Spectroscopic Characterization

Key spectral data for this compound and derivatives:

-

IR Spectroscopy : Absorptions at 3432 cm⁻¹ (hydroxyl) and 1686 cm⁻¹ (carbonyl) confirm hydroxyl and ester functionalities .

-

Mass Spectrometry : Molecular ion peak at m/z 552 (C₃₁H₅₂O₈) and fragments corresponding to isovaleryl losses .

-

¹³C NMR : Signals for five methyls, six methylenes, and quaternary carbons, including ester carbonyls at δ 170–175 ppm .

Functional Group Reactivity

-

Ester Groups : The 12β-O-isovaleryl and 20-O-isovaleryl groups are hydrolyzed preferentially under basic conditions .

-

Hydroxyl Groups : Participate in acetylation and oxidation reactions, though specific oxidative products are not detailed in available literature .

Analytical Reagents and Tests

Propriétés

Numéro CAS |

125310-02-3 |

|---|---|

Formule moléculaire |

C31H52O10 |

Poids moléculaire |

584.7 g/mol |

Nom IUPAC |

5-[(3S,5S,9R,10S,12R,13R,14R,17R)-12-(3-carboxy-2-methylpropyl)-3,8,12,14,17-pentahydroxy-10,13-dimethyl-2,3,4,5,6,7,9,11,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-hydroxy-3-methylhexanoic acid |

InChI |

InChI=1S/C31H52O10/c1-18(12-23(33)34)15-26(4,37)30(40)10-11-31(41)27(30,5)28(38,16-19(2)13-24(35)36)17-22-25(3)8-7-21(32)14-20(25)6-9-29(22,31)39/h18-22,32,37-41H,6-17H2,1-5H3,(H,33,34)(H,35,36)/t18?,19?,20-,21-,22+,25-,26?,27+,28+,29?,30-,31+/m0/s1 |

Clé InChI |

OTZYYNTXVLTKKL-KVKDWLGPSA-N |

SMILES |

CC(CC(=O)O)CC1(CC2C3(CCC(CC3CCC2(C4(C1(C(CC4)(C(C)(CC(C)CC(=O)O)O)O)C)O)O)O)C)O |

SMILES isomérique |

CC(CC(=O)O)C[C@]1(C[C@@H]2[C@]3(CC[C@@H](C[C@@H]3CCC2([C@@]4([C@]1([C@](CC4)(C(C)(CC(C)CC(=O)O)O)O)C)O)O)O)C)O |

SMILES canonique |

CC(CC(=O)O)CC1(CC2C3(CCC(CC3CCC2(C4(C1(C(CC4)(C(C)(CC(C)CC(=O)O)O)O)C)O)O)O)C)O |

Synonymes |

3,8,14,17-tetrahydroxy-12-O-isovaleryl-20-O-isovalerylpregnane drevogenin I |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.